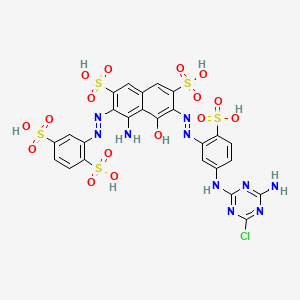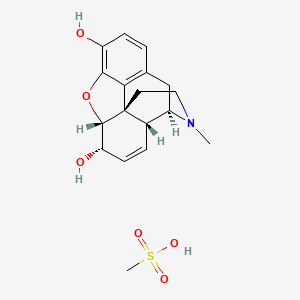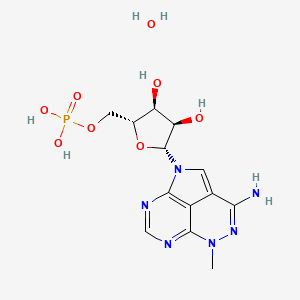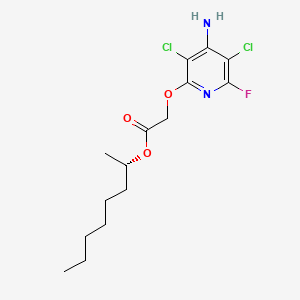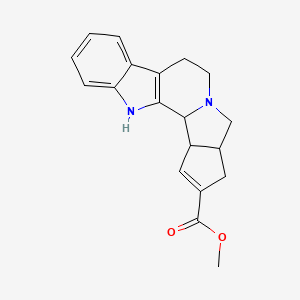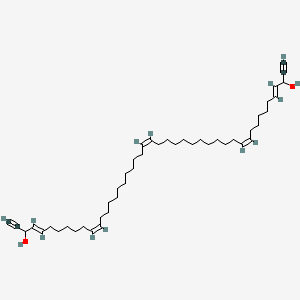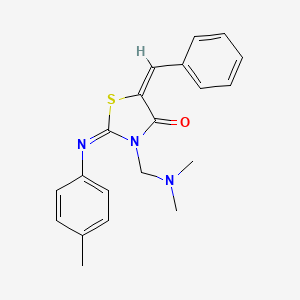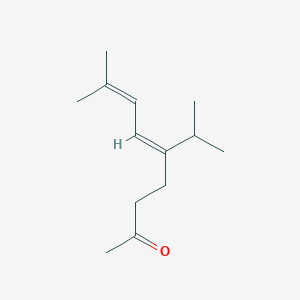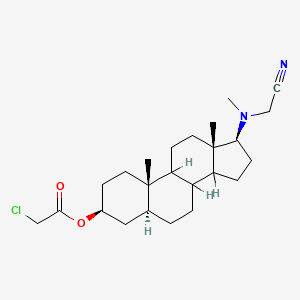
2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- est un composé hétérocyclique qui contient à la fois des motifs benzopyrane et pyridazinone. Les composés présentant de telles structures sont souvent d’intérêt en raison de leurs activités biologiques potentielles et de leurs applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle benzopyrane : Cela peut être réalisé par des réactions de cyclisation impliquant des composés phénoliques et des réactifs appropriés.
Introduction du cycle pyridazinone : Cette étape peut impliquer la réaction de l’intermédiaire benzopyrane avec des dérivés de l’hydrazine dans des conditions contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour une production à grande échelle, en mettant l’accent sur le rendement, la pureté et la rentabilité. Cela pourrait inclure l’utilisation de catalyseurs, de solvants et de conditions de réaction spécifiques pour améliorer l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des dérivés oxydés.
Réduction : Les réactions de réduction pourraient conduire à la formation d’analogues réduits.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier sur les cycles aromatiques, conduisant à une variété de dérivés substitués.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Réactifs de substitution : Tels que les halogènes, les agents nitrants ou les agents sulfonants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des dérivés hydroxylés, tandis que la substitution pourrait introduire divers groupes fonctionnels sur les cycles aromatiques.
4. Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément constitutif pour la synthèse de molécules plus complexes ou comme ligand en chimie de coordination.
Biologie
En recherche biologique, il pourrait être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques.
Médecine
Les applications en chimie médicinale pourraient inclure l’étude de son potentiel en tant qu’agent thérapeutique, compte tenu de sa similitude structurelle avec d’autres composés biologiquement actifs.
Industrie
Dans l’industrie, il pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications might include the investigation of its potential as a therapeutic agent, given its structural similarity to other biologically active compounds.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action du 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes ou des récepteurs, la modulation de leur activité et l’influence de diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du benzopyrane : Composés présentant des structures de benzopyrane similaires.
Dérivés de la pyridazinone : Composés présentant des structures de pyridazinone similaires.
Unicité
L’unicité du 2H-(1)Benzopyrano(4,3-c)pyridazin-3(4H)-one, 4a,5-dihydro- réside dans ses motifs combinés de benzopyrane et de pyridazinone, qui pourraient conférer des activités biologiques et des propriétés chimiques uniques par rapport à d’autres composés ne possédant qu’une seule de ces structures.
Propriétés
Numéro CAS |
133414-47-8 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-7-6-15-9-4-2-1-3-8(9)11(7)13-12-10/h1-4,7H,5-6H2,(H,12,14) |
Clé InChI |
ZYZLFSLGPRNABQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC3=CC=CC=C3C2=NNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


